molecular formula C11H12N4 B1437665 N2-(3-Pyridinylmethyl)-2,3-pyridinediamine CAS No. 1040064-25-2

N2-(3-Pyridinylmethyl)-2,3-pyridinediamine

Cat. No. B1437665
M. Wt: 200.24 g/mol
InChI Key: DFJJUSIKXUQOSH-UHFFFAOYSA-N
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Description

“N2-(3-Pyridinylmethyl)-2,3-pyridinediamine” is a chemical compound with the CAS Number: 1040064-25-2. It has a molecular weight of 200.24 . The IUPAC name for this compound is N2- (3-pyridinylmethyl)-2,3-pyridinediamine .


Molecular Structure Analysis

The molecular formula of “N2-(3-Pyridinylmethyl)-2,3-pyridinediamine” is C11H12N4 . The InChI code for this compound is 1S/C11H12N4/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8,12H2, (H,14,15) .


Physical And Chemical Properties Analysis

“N2-(3-Pyridinylmethyl)-2,3-pyridinediamine” has a molecular weight of 200.24 g/mol . The InChI key for this compound is DFJJUSIKXUQOSH-UHFFFAOYSA-N .

Scientific Research Applications

Spectroscopic Characteristics and Structural Analysis

N2-(3-Pyridinylmethyl)-2,3-pyridinediamine and its derivatives have been extensively studied for their spectroscopic characteristics and structural properties. The Schiff base derivative N,N′-bis(2-hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine has been characterized using X-ray analysis, IR, UV/Vis, and NMR spectroscopy, revealing intricate details about its crystal structure and intramolecular hydrogen bonds (Galić, Matković-Čalogović, & Cimerman, 2000). Similarly, structural assignments of monoanils obtained from 2,3-pyridinediamines have been confirmed through single crystal X-ray analyses, emphasizing the specificity of these structures (Dubey et al., 2004).

Nonlinear Optical Properties

Studies have explored the nonlinear optical properties of 2,3-pyridinediamine, focusing on aspects like optical limiting, self-diffraction, and thermal blooming. The findings indicate potential applications in optical devices due to the compound's interesting optical limiting performance with continuous-wave lasers (Badran, Imran, & Hassan, 2016).

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of 3,5-pyridinedicarboxylic N-oxides have been introduced as guest molecules, complexing with diamide-based macrocycles. The interaction patterns and the influence of structural variations on the binding abilities have been studied, shedding light on the structure-binding ability relationships of these complexes (Chen et al., 2015).

Catalytic and Photoluminescent Properties

Furthermore, the catalytic and photoluminescent properties of N2-(3-Pyridinylmethyl)-2,3-pyridinediamine derivatives have been a subject of interest. For instance, Mn(II) and Pd(II) Schiff base complexes have been synthesized as potential photoactive materials, and their structures were elucidated using various physicochemical techniques. These complexes have demonstrated significant catalytic activity and photoluminescence, suggesting their utility in a range of applications (Ali, 2017).

Safety And Hazards

The safety information available indicates that “N2-(3-Pyridinylmethyl)-2,3-pyridinediamine” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-N-(pyridin-3-ylmethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJJUSIKXUQOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(3-Pyridinylmethyl)-2,3-pyridinediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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